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Compound of Interest |

Compound Name: Deschloroaripiprazole
CAS No.: 203395-81-7
. J

Executive Summary

Deschloroaripiprazole (CAS 203395-81-7), often designated as Impurity C (EP/BP) or the 3-
Deschloro impurity, is a critical structural analogue and process-related impurity of the atypical
antipsychotic Aripiprazole. In the context of pharmaceutical development, it serves as a vital
Reference Standard for Quality Control (QC) and stability testing.[1]

Unlike the active metabolite dehydroaripiprazole, Deschloroaripiprazole is primarily a
monitoring target for purity compliance under ICH Q3A(R2) guidelines. This guide provides a
comprehensive technical analysis of its physicochemical properties, synthetic origins, and
validated analytical protocols for its detection in drug substances.

Structural Characterization & Physicochemical Profile

Deschloroaripiprazole is structurally homologous to Aripiprazole, distinguished solely by the
absence of a chlorine atom at the meta position of the phenylpiperazine moiety. This structural
modification—dehalogenation—significantly alters the electron density of the phenyl ring,
potentially impacting lipophilicity and receptor binding kinetics, though its primary relevance
remains in chemical purity profiling.

2.1 Comparative Chemical Identity
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Deschloroaripiprazole

Feature Aripiprazole (API) _
(Impurity)
7-[4-[4-(2,3- 7-[4-[4-(2-
dichlorophenyl)piperazin-1- chlorophenyl)piperazin-1-
IUPAC Name P y)Pp o P y)pP o
yl]butoxy]-3,4-dihydroquinolin- yl]butoxy]-3,4-dihydroquinolin-
2(1H)-one 2(1H)-one
Molecular Formula C23H27CI2N302 C23H28CIN30O2
Molecular Weight 448.38 g/mol 413.94 g/mol
CAS Number 129722-12-9 203395-81-7
) ) o 2-Monochloro substitution
Halogenation 2,3-Dichloro substitution
(Loss at C3)
) ~7.8 (Slightly more basic due
pKa (Calc) ~7.6 (Basic N)
to reduced EWGY*)
LogP (Calc) 49-52 4.3 - 4.6 (Reduced lipophilicity)

*EWG: Electron Withdrawing Group. The removal of the C3-Chlorine reduces the electron-
withdrawing effect on the phenyl ring.

2.2 Solubility and Stability

e Solubility: Like the parent compound, Deschloroaripiprazole exhibits low aqueous solubility
(<1 pg/mL at pH 7) but is freely soluble in organic solvents such as dichloromethane,
methanol, and acetonitrile.

 Stability: It is chemically stable under ambient conditions but serves as a marker for
reductive degradation pathways.

Genesis: Synthetic Origins and Fate Mapping

Understanding the origin of Deschloroaripiprazole is essential for Process Analytical
Technology (PAT) implementation. It arises through two primary vectors: Raw Material
Contamination or Reductive Dehalogenation.
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3.1 Vector A: Starting Material Impurity

The synthesis of Aripiprazole typically involves the alkylation of 7-(4-bromobutoxy)-3,4-
dihydroquinolin-2(1H)-one with 1-(2,3-dichlorophenyl)piperazine.

o If the starting material 1-(2,3-dichlorophenyl)piperazine contains traces of 1-(2-
chlorophenyl)piperazine (due to incomplete chlorination during its own manufacture), this
analogue reacts downstream to form Deschloroaripiprazole.

3.2 Vector B: Process-Induced Hydrodehalogenation

During catalytic hydrogenation steps (often used to reduce intermediates or remove protecting
groups), the aryl-chlorine bond at the C3 position is susceptible to hydrogenolysis, particularly
in the presence of Palladium (Pd/C) or Platinum catalysts, converting Aripiprazole directly into
Deschloroaripiprazole.

3.3 Visualization: Impurity Fate Map

Starting Material.
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Reductive Dehalogenation
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Alkylating Agent:

Bromobutoxy-dihydroquinolinone

Click to download full resolution via product page

Figure 1: Synthetic genesis of Deschloroaripiprazole showing both parallel synthesis from
contaminated starting materials and direct degradation of the API.

Analytical Methodologies: Detection and Quantification

For regulatory compliance (ICH Q3A/B), Deschloroaripiprazole must be controlled at levels
typically <0.15%. The following protocols utilize High-Performance Liquid Chromatography
(HPLC) coupled with Tandem Mass Spectrometry (MS/MS) for specific identification.
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4.1 Protocol: Reverse-Phase HPLC Separation

This method separates the deschloro- analogue from the parent drug based on the difference
in hydrophobicity caused by the missing chlorine atom.

Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm, 3.5um).

Mobile Phase A: 0.1% Formic Acid in Water (Buffer).

Mobile Phase B: Acetonitrile (Organic Modifier).

Gradient Program:

o T=0 min: 80% A/20% B

o T=20 min: 20% A/ 80% B (Linear Ramp)

o T=25 min: 20% A / 80% B (Hold)

e Flow Rate: 1.0 mL/min.

e Detection: UV at 254 nm (primary) and 215 nm.

Scientific Rationale: The Deschloro impurity is less lipophilic than Aripiprazole (lower LogP).
Therefore, it will elute earlier (lower Retention Time, RRT ~0.85-0.90) than the parent peak in a
reverse-phase system.

4.2 Protocol: LC-MS/MS Identification

Mass spectrometry provides definitive structural confirmation, distinguishing the impurity from
other potential degradants like N-oxides.

« lonization: Electrospray lonization (ESI), Positive Mode.
e Precursor lon Scan:
o Aripiprazole: m/z 448.2 [M+H]*

o Deschloroaripiprazole: m/z 414.2 [M+H]* (Characteristic -34 Da shift).
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« Fragmentation (MRM Transitions):
o Quantifier Transition:m/z 414.2 - 285.2 (Cleavage of the piperazine-butoxy bond).

o Qualifier Transition:m/z 414.2 — 176.1 (Dichlorophenylpiperazine fragment loses Cl to
become Chlorophenylpiperazine).

4.3 Analytical Logic Diagram
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LC Separation (C18)
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Figure 2: Logic flow for the identification of Deschloroaripiprazole using LC-MS/MS,
highlighting the critical mass shift.

Regulatory Implications & Control Strategy
5.1 ICH Q3A/B Thresholds

For a drug substance with a maximum daily dose > 10 mg (Aripiprazole is typically 10-30
mg/day), the following thresholds apply to Deschloroaripiprazole:

e Reporting Threshold: 0.05%
¢ |dentification Threshold: 0.10%

e Qualification Threshold: 0.15%

5.2 Toxicity Assessment

While Deschloroaripiprazole is a structural analogue, the loss of the chlorine atom may alter
its off-target binding profile. However, as a stable process impurity, it is generally qualified
through toxicological studies of the parent drug if present in the batches used for safety trials. If
it appears in new GMP batches at levels >0.15% where it was previously absent, a bridging
toxicology study or in silico genotoxicity assessment (e.g., Derek Nexus) is required.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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